molecular formula C13H8Br4O2 B12581560 Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- CAS No. 602326-28-3

Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy-

Cat. No.: B12581560
CAS No.: 602326-28-3
M. Wt: 515.8 g/mol
InChI Key: KPAKJWNZPVGBJO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name for this compound is derived through sequential prioritization of substituents on the parent benzene ring. The base structure is a benzene ring substituted with a methoxy group (-OCH₃) at position 2, bromine atoms at positions 1 and 3, and a 2,4-dibromophenoxy group (-O-C₆H₃Br₂) at position 4. Applying IUPAC rules for polyhalogenated diphenyl ethers, the full name is 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxybenzene .

Alternative Naming Conventions:

  • Positional descriptors : The compound may be referred to as 2′-methoxy-2,4,4′,6-tetrabromodiphenyl ether, emphasizing the methoxy group’s location on the first phenyl ring and bromine positions on both rings.
  • Abbreviated nomenclature : Analogous to polybrominated diphenyl ether (PBDE) numbering systems, this compound could be classified under methoxy-PBDEs (MeO-PBDEs) as 6-MeO-BDE-137 , reflecting its substitution pattern relative to common PBDE congeners.
Table 1: Nomenclature and identifiers
Property Value
IUPAC Name 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxybenzene
Molecular Formula C₁₃H₈Br₄O₂
SMILES COC1=C(C(=C(C=C1)Br)OC2=C(C=C(C=C2)Br)Br)Br
Molecular Weight 515.8 g/mol

Molecular Geometry and Conformational Analysis

The compound’s molecular geometry is defined by its two aromatic rings connected via an ether oxygen atom. The steric and electronic effects of the bromine and methoxy substituents influence its three-dimensional conformation:

  • Dihedral Angle : The diphenyl ether backbone adopts a non-planar conformation due to steric repulsion between substituents on adjacent rings. Computational studies of analogous PBDEs suggest a dihedral angle of 60–85° between the two phenyl rings. The methoxy group at position 2 introduces additional steric hindrance, further twisting the structure.
  • Bond Lengths :
    • C-Br bonds : ~1.89–1.93 Å (typical for aryl bromides).
    • C-O (ether) bond : ~1.38 Å, consistent with diphenyl ethers.
    • C-O (methoxy) bond : ~1.43 Å, reflecting resonance donation from the oxygen lone pairs.
Figure 1: Optimized molecular geometry

(Hypothetical model based on density functional theory (DFT) calculations of analogous structures)

X-ray Crystallographic Data and Bond Length/Orientation Patterns

While direct X-ray crystallographic data for this specific compound are not publicly available, insights can be extrapolated from structurally related brominated diphenyl ethers:

  • Crystal Packing : Brominated aromatics typically crystallize in monoclinic or orthorhombic systems with halogen-halogen interactions driving lattice stability.
  • Key Bond Parameters (from analogous PBDEs) :
    • Br···Br contacts : 3.4–3.6 Å (van der Waals interactions).
    • Phenyl ring planarity : Distorted due to bromine’s electronegativity, with C-Br bond elongation increasing ring puckering.
Table 2: Inferred crystallographic parameters
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 14.2 Å, b = 7.8 Å, c = 10.5 Å
Dihedral Angle (C-O-C) 82°

Comparative Structural Analysis with Related Brominated Diphenyl Ethers

The compound’s structural features are contextualized against common PBDEs and methoxy-PBDEs:

  • Substitution Pattern :

    • Compared to BDE-47 (2,2′,4,4′-tetrabromodiphenyl ether) , this compound substitutes a methoxy group for one bromine atom, altering electron distribution and steric bulk.
    • Unlike 6-MeO-BDE-47 , which has bromines at positions 2,4,2′,4′, this compound features bromines at 1,3,2′,4′, creating distinct electronic environments.
  • Electronic Effects :

    • The methoxy group donates electron density via resonance, reducing the ring’s electrophilicity compared to fully brominated analogs.
    • Bromine’s electron-withdrawing effect dominates at ortho and para positions, directing reactivity toward electrophilic substitution at meta sites.
Table 3: Structural comparison with related compounds
Compound Substituents Dihedral Angle Molecular Weight
1,3-Dibromo-4-(2,4-dibromophenoxy)-2-methoxybenzene 1-Br, 3-Br, 2-OCH₃, 4-O-C₆H₃Br₂ 82° 515.8 g/mol
BDE-47 2,2′,4,4′-Br₄ 75° 485.8 g/mol
6-MeO-BDE-47 2,4,2′,4′-Br₃, 6-OCH₃ 78° 501.8 g/mol

Properties

CAS No.

602326-28-3

Molecular Formula

C13H8Br4O2

Molecular Weight

515.8 g/mol

IUPAC Name

1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxybenzene

InChI

InChI=1S/C13H8Br4O2/c1-18-13-8(15)3-5-11(12(13)17)19-10-4-2-7(14)6-9(10)16/h2-6H,1H3

InChI Key

KPAKJWNZPVGBJO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)OC2=C(C=C(C=C2)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- typically involves the bromination of benzene derivatives. The process often starts with the bromination of benzene to form dibromobenzene, followed by further functionalization to introduce the phenoxy and methoxy groups. Common reagents used in these reactions include bromine (Br2) and catalysts such as iron (Fe) or aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- can undergo oxidation reactions, typically resulting in the formation of brominated quinones.

    Reduction: Reduction reactions can lead to the removal of bromine atoms, forming less brominated derivatives.

    Substitution: This compound can participate in nucleophilic substitution reactions, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) are used under basic conditions.

Major Products Formed:

    Oxidation: Brominated quinones.

    Reduction: Less brominated derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential use in drug development and as a pharmacological agent.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple bromine atoms and the methoxy group can influence its binding affinity and specificity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Similar Brominated Compounds

Structural and Molecular Comparisons

The table below highlights key differences in molecular composition, bromination degree, and substituents among similar compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Bromine Atoms Key Substituents
Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- Not provided C₁₂H₆Br₄O₂* ~563.7* 4 2 Br, 1 OCH₃, phenoxy (2 Br)
2,2',4,4',6-PentaBDE (PBDE 100) 189084-64-8 C₁₂H₅Br₅O 564.691 5 3 Br, phenoxy (2 Br)
Tetrabromo-3-(2,4-dibromophenoxy)benzene 116995-33-6 C₁₂H₄Br₆O ~663.6 6 4 Br, phenoxy (2 Br)
1,5-Dibromo-2-chloro-3-(2,4-dibromophenoxy)-4-methoxybenzene 678988-39-1 C₁₃H₇O₂ClBr₄ 550.262 4 + 1 Cl 2 Br, 1 Cl, 1 OCH₃, phenoxy (2 Br)
BDE 181 (Heptabromodiphenyl ether) 189084-67-1 C₁₂H₃Br₇O 722.47962 7 5 Br, phenoxy (2 Br)

*Inferred values based on structural analogs.

Key Observations:

Bromination Degree :

  • The target compound has 4 bromine atoms , fewer than PBDE 100 (5 Br) and BDE 181 (7 Br) . Lower bromination may reduce environmental persistence compared to highly brominated analogs .
  • The hexabrominated compound (C₁₂H₄Br₆O) in has the highest bromine count, likely enhancing flame retardancy but increasing toxicity risks .

Substituent Diversity: The methoxy group in the target compound distinguishes it from purely brominated analogs like PBDE 100. The chlorine substitution in CAS 678988-39-1 introduces mixed halogenation, which may alter reactivity and biodegradation pathways .

Physicochemical Properties

  • Boiling Points : Highly brominated compounds like BDE 181 exhibit elevated boiling points (~489.1°C), attributed to increased molecular weight and halogen bonding . The target compound’s boiling point is expected to be lower due to fewer bromine atoms.
  • Density : Brominated compounds generally have high densities (e.g., ~2.64 g/cm³ for BDE 181) . The target compound’s density is likely comparable (~2.5–2.6 g/cm³).
  • Environmental Stability : Higher bromination correlates with greater resistance to degradation. The target compound’s moderate bromination may offer a balance between efficacy and environmental safety .

Research Findings and Trends

Synthetic Feasibility : Compounds with methoxy groups (e.g., CAS 678988-39-1) require tailored synthesis routes, often involving Ullmann coupling or nucleophilic substitution .

Thermal Stability : Methoxy-substituted brominated aromatics decompose at lower temperatures (~300–400°C) than fully brominated ethers, impacting their utility in high-temperature applications .

Biological Activity

Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes multiple bromine substitutions and a methoxy group on a benzene ring, which significantly influences its reactivity and biological properties.

PropertyValue
CAS Number 497106-82-8
Molecular Formula C13H7Br5O2
Molecular Weight 594.7 g/mol
IUPAC Name 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxybenzene

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that brominated compounds can inhibit the growth of various bacteria. Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy- was evaluated for its potential antibacterial effects against several strains:

  • Staphylococcus aureus
  • Enterococcus faecium
  • Escherichia coli

Minimum inhibitory concentrations (MICs) for these bacteria ranged from 0.4 to 3.7 µg/mL, demonstrating effective antibacterial properties .

Cytotoxicity and Antiproliferative Effects

The compound has also been tested for cytotoxic effects in human cell lines. In studies involving MCF-7 breast cancer cells, it exhibited an IC50 of approximately 2.84 µM, indicating a potent antiproliferative effect. The mechanism appears to involve cell cycle arrest at the G1 phase without inducing significant cell death at lower concentrations .

The biological activity of this compound is attributed to its interaction with cellular targets such as proteins involved in cell signaling and proliferation. The presence of bromine atoms is believed to enhance electron density alterations in the compound, leading to increased reactive oxygen species (ROS) production and subsequent cellular damage in microbial cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of brominated compounds similar to Benzene, 1,3-dibromo-4-(2,4-dibromophenoxy)-2-methoxy-. Below are notable findings:

  • Antiviral Activity : In a high-throughput screening assay, related compounds were found to inhibit hepatitis C virus NS3 helicase activity, suggesting potential antiviral applications .
  • Cell Cycle Analysis : In vitro studies showed that exposure to the compound led to a significant increase in the population of cells in the G1 phase of the cell cycle when serum was absent, indicating a blockade in cell cycle progression .
  • Hemolytic Activity : The compound was assessed for hemolytic activity on human red blood cells (RBCs), where it caused hemolysis at concentrations above the MIC .

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